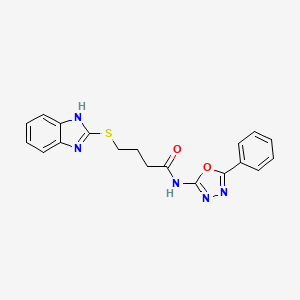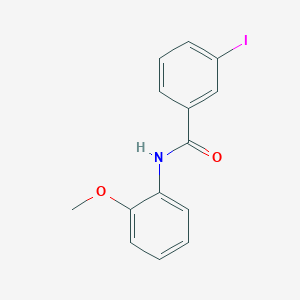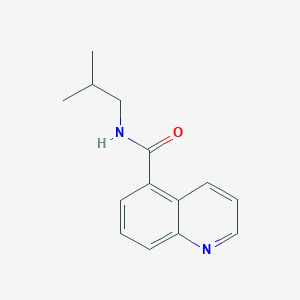![molecular formula C14H13BrClNO2S B7476810 N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide, also known as BMS-204352, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs that exhibit potent pharmacological activities.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide involves the inhibition of DPP-IV. This enzyme is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). Inhibition of DPP-IV leads to an increase in the circulating levels of these hormones, which in turn results in improved glucose homeostasis. Additionally, this compound has been shown to exhibit anti-proliferative activity against cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory activity against DPP-IV. By inhibiting this enzyme, this compound increases the circulating levels of GLP-1 and GIP, which in turn results in improved glucose homeostasis. This compound has also been shown to exhibit anti-proliferative activity against cancer cells, which is likely due to its ability to induce apoptosis and inhibit cell cycle progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide for lab experiments is its potent inhibitory activity against DPP-IV. This makes it an ideal compound for investigating the role of this enzyme in glucose homeostasis and other physiological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of DPP-IV. Additionally, this compound could be further investigated for its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Finally, the pharmacokinetics and pharmacodynamics of this compound could be further characterized to optimize its therapeutic potential.
Synthesis Methods
The synthesis of N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide involves the reaction of 3-bromobenzylamine with 3-chloro-N-methylbenzenesulfonamide in the presence of a base. The reaction proceeds through the formation of an intermediate that is subsequently converted into the final product. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound exhibits potent inhibitory activity against the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme involved in the regulation of glucose homeostasis, and its inhibition has been shown to be effective in the treatment of type 2 diabetes mellitus. This compound has also been investigated for its potential use in the treatment of cancer, as it exhibits potent anti-proliferative activity against cancer cells.
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S/c1-17(10-11-4-2-5-12(15)8-11)20(18,19)14-7-3-6-13(16)9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFUGHXRRRMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)

![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)



![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)
![N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)


![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)